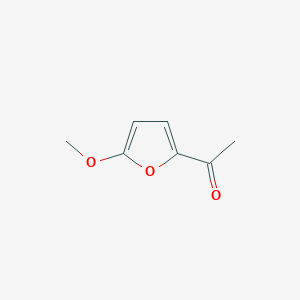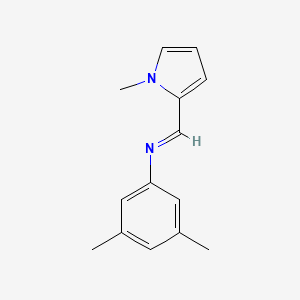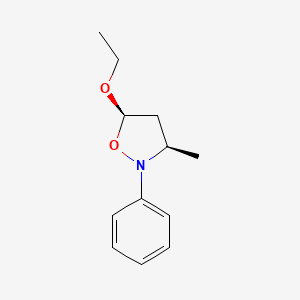
(3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine is a chiral compound belonging to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in the ring. The specific stereochemistry of this compound, indicated by the (3R,5R) configuration, plays a crucial role in its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine typically involves the cycloaddition reaction between an alkene and a nitrone. One common method is the 1,3-dipolar cycloaddition of a nitrone with an ethoxy-substituted alkene under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures. The stereochemistry of the product is influenced by the choice of nitrone and alkene, as well as the reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. High-pressure liquid chromatography (HPLC) can be employed to separate and purify the enantiomers. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is necessary to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the isoxazolidine ring into other functional groups, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or phenyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and natural products.
Biology: The compound’s stereochemistry makes it a valuable tool in studying enzyme-substrate interactions and chiral recognition processes.
Industry: The compound can be used in the production of fine chemicals and as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of (3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-3,5-Dimethylheptane: Another chiral compound with a different functional group arrangement.
(3R,5R)-5-amino-3-methyl-D-proline: A chiral aminopyrrolidine with distinct biological activities.
Uniqueness
(3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine is unique due to its specific stereochemistry and the presence of both ethoxy and phenyl groups. This combination of features imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(3R,5R)-5-ethoxy-3-methyl-2-phenyl-1,2-oxazolidine |
InChI |
InChI=1S/C12H17NO2/c1-3-14-12-9-10(2)13(15-12)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3/t10-,12-/m1/s1 |
InChI Key |
YCHVGXLZQJRZPJ-ZYHUDNBSSA-N |
Isomeric SMILES |
CCO[C@H]1C[C@H](N(O1)C2=CC=CC=C2)C |
Canonical SMILES |
CCOC1CC(N(O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide](/img/structure/B12889860.png)
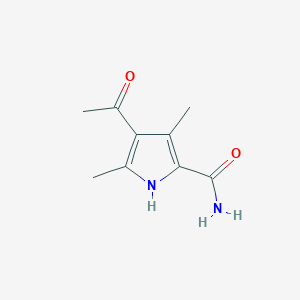
![4-Cyanobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12889867.png)
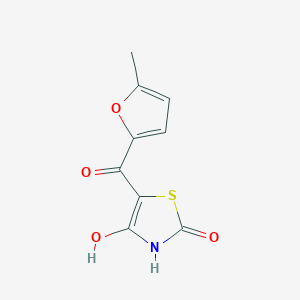
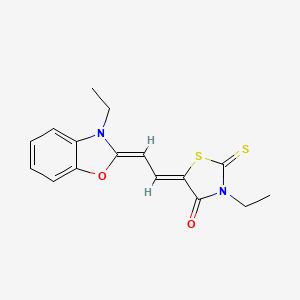
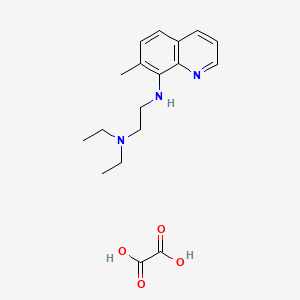
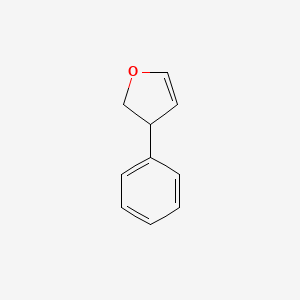
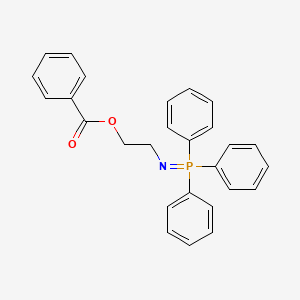
![7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)



